molecular formula C7H6O3 B1208554 Perbenzoic acid CAS No. 93-59-4

Perbenzoic acid

Cat. No. B1208554
CAS RN: 93-59-4
M. Wt: 138.12 g/mol
InChI Key: XCRBXWCUXJNEFX-UHFFFAOYSA-N
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Description

Perbenzoic acid, also known as Peroxybenzoic acid, is an organic compound with the formula C6H5CO3H . It is the simplest aryl peroxy acid . It is a volatile solid with a pungent odor .


Synthesis Analysis

Perbenzoic acid may be synthesized from benzoic acid and hydrogen peroxide . It can also be synthesized by the treatment of benzoyl peroxide with sodium methoxide, followed by acidification . The epoxidation of vegetable oils on an industrial scale has already been developed by the homogeneous catalytic system using peracids .


Molecular Structure Analysis

The molecular formula of Perbenzoic acid is C7H6O3 . The chemical structure of Perbenzoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Perbenzoic acid is used in organic analyses to measure the degree of unsaturation, and in making epoxides . It is used to convert ethylenic compounds into oxides . It is also used in the oxidation of carbonyl compounds, iminoindolines, olefins, imines, alkanes, silyl enol ethers, N- and S-heterocycles, active methylene groups .


Physical And Chemical Properties Analysis

Perbenzoic acid is a volatile solid with a pungent odor . It sublimes and has a melting point of 41–43°C (105.8–109°F) and a boiling point of 100–105°C (212–221°F) at 15 torr (partially decomposes) . It is slightly soluble in water but mixes readily with most organic solvents .

Scientific Research Applications

  • Synthetic Chemistry Applications : Perbenzoic acid and its conjugate base, the perbenzoate anion, are extensively used in synthetic chemistry. Studies have explored the structure and reactivity of the perbenzoate anion, including its gas phase dissociation pathways, which are critical in understanding its behavior in synthetic applications. One of the primary dissociation pathways involves the loss of carbon dioxide (CO2) from the perbenzoate anion. This knowledge is crucial for designing and controlling chemical reactions in synthetic chemistry (Krishnan, Rajbangshi, & Paranjothy, 2018).

  • Organic Oxidation Reactions : Perbenzoic acids have been used in organic oxidation reactions, particularly in the self-hydroxylation of aromatic rings at nonheme iron(II) centers. This process, involving an intramolecular oxo-transfer, is important for understanding and utilizing iron-catalyzed oxidation reactions in organic synthesis (Oh et al., 2005).

  • Versatile Oxidizing Agent : Meta-chloroperbenzoic acid (mCPBA), a derivative of perbenzoic acid, is recognized as an efficient oxidizing agent in various chemical transformations. Its applications span across the oxidation of different organic compounds such as carbonyl compounds, olefins, and phosphates. The versatility of mCPBA in organic synthesis highlights the broader utility of perbenzoic acid in similar contexts (Hussain et al., 2014).

  • Environmental Applications : Perbenzoic acid derivatives, such as 4-hydroxybenzoic acid, have been studied for environmental applications, including the degradation of environmental contaminants. For instance, the combination of ultrasound irradiation and catalytic wet peroxide oxidation has been explored for the degradation of such compounds, showing promise for environmental remediation processes (Nikolopoulos, Igglessi-Markopoulou, & Papayannakos, 2004).

Safety And Hazards

Perbenzoic acid is moderately irritating to skin, eyes, and mucous membranes by ingestion and inhalation . It is a questionable carcinogen with experimental tumorigenic data by skin contact . It is a dangerous fire hazard when exposed to heat, flame, or reducing materials .

properties

IUPAC Name

benzenecarboperoxoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-7(10-9)6-4-2-1-3-5-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRBXWCUXJNEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239223
Record name Peroxybenzoic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Perbenzoic acid

CAS RN

93-59-4
Record name Perbenzoic acid
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Record name Peroxybenzoic acid
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Record name Peroxybenzoic acid
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Record name Perbenzoic acid
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Record name PERBENZOIC ACID
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Synthesis routes and methods I

Procedure details

m-Chloroperbenzoic acid (MCPBA) or a mixture of hydrogen peroxide/sulfuric acid/acetic acid is preferably used for the oxidation.
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hydrogen peroxide sulfuric acid acetic acid
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Synthesis routes and methods II

Procedure details

m-Chloroperbenzoic acid (MCPBA), a mixture of sodium borate and trifluoroacetic acid or a mixture of acetic anhydride and H2O2 is preferably used for the oxidation. If desired, a commercially available wetting agent can additionally be added to the oxidizing agent. The reaction times lie in a wide range and range from about 0.5 to about 15 hours, preferably 1 to 8 hours. The reaction temperature ranges from −20 to about 100° C., preferably from 0 to about 85° C.
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Synthesis routes and methods III

Procedure details

In a general description of scheme 1 the diene (2) of step (A) is treated with a halogenating agent such as phenylselenyl chloride or bromide or phenylsulfinyl chloride, preferably phenylselenyl chloride, in an approximately equimolar ratio in an inert solvent at about -80° C., for approximately 20 minutes; illustrative of such inert solvents are methylene chloride, ether and the like. After a standard workup the product residue is dissolved in an ethereal solvent, chilled to about 0° C. and oxidized with an agent such as 30% hydrogen peroxide or a peroxy acid such as peroxybenzoic acid to yield a halohydrin analog (1-3).
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Synthesis routes and methods IV

Procedure details

19 g (78 mmol) of dibenzoyl peroxide are dissolved in 125 ml of chloroform at −5° C. 2.2 g (94 mmol) of sodium dissolved in 50 ml of methanol under a stream of nitrogen are added dropwise. After stirring at −5° C. for 30 minutes, ice-cold water is added and the medium is acidified with a 2N aqueous hydrochloric acid solution. Extraction with dichloromethane is carried out and then the organic phase is dried over magnesium sulphate, filtered and concentrated. 9 g of benzenecarboperoxoic acid are obtained in the form of a white solid with a yield of 83%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,500
Citations
TF Gallagher, TH Kritchevsky - Journal of the American Chemical …, 1950 - ACS Publications
… It is clear from our results that the configuration of the product obtained from the perbenzoic acid oxidation of a 20-ketosteroid is determined by the initial configuration of the C-17 acetyl …
Number of citations: 69 pubs.acs.org
IM Kolthoff, TS Lee, MA Mairs - Journal of Polymer Science, 1947 - Wiley Online Library
… Perbenzoic acid has been used by others and also in this … we conclude that perbenzoic acid deserves much wider … solution of perbenzoic acid and with the stability of perbenzoic acid in …
Number of citations: 89 onlinelibrary.wiley.com
CL Stevens, J Tazuma - Journal of the American Chemical …, 1954 - ACS Publications
… Also, perbenzoic acid was shown to cleave an epoxyether VIII to give an ester IX. … vinyl ether II with perbenzoic acid. With 1cyclohexenyl ethyl ether (III) and perbenzoic acid the resulting …
Number of citations: 66 pubs.acs.org
SL Friess - Journal of the American Chemical Society, 1949 - ACS Publications
… In the present work, the reactions of three representative ketopolymethylenes with perbenzoic acid in moist chloroform have been carried out. The lactonic products of the reactions were …
Number of citations: 84 pubs.acs.org
JA Berson, S Suzuki - Journal of the American Chemical Society, 1959 - ACS Publications
… Perbenzoic acid oxidation of the active ketone gives exo- … Oxidation of the ketone mixture with perbenzoic acid gave a … less than an equivalent of perbenzoic acid in dry chloroform gave …
Number of citations: 77 pubs.acs.org
H Sakurai, T Imoto, N Hayashi… - Journal of the American …, 1965 - ACS Publications
… C6H6) was treated with 0.096 mole of perbenzoic acid in … followed by the standard iodometric titration of perbenzoic acid.4 The … of disilanes and perbenzoic acid as nucleophilic and …
Number of citations: 65 pubs.acs.org
IM Roitt, WA Waters - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… interest, particularly since perbenzoic acid, like osmium tetroxide [… We have therefore examined the action of perbenzoic acid in … sufficient time, perbenzoic acid does appreciably attack …
Number of citations: 29 pubs.rsc.org
SL Friess, N Farnham - Journal of the American Chemical Society, 1950 - ACS Publications
… observed to result in complete uptake of 1.0 mole of perbenzoic acid by II, while under identical conditions the reaction of I has progressed to the extent of oidy 65%. Accordingly, it …
Number of citations: 64 pubs.acs.org
D Swern, TW Findley, JT Scanlan - Journal of the American …, 1944 - ACS Publications
… is the reaction of oleic acid with perbenzoic acid.la The perbenzoic acid is usually prepared from benzoyl peroxide, … promising method, namely, the preparation of perbenzoic acid by …
Number of citations: 89 pubs.acs.org
SL Friess, PE Frankenburg - Journal of the American Chemical …, 1952 - ACS Publications
… Further Observations on the Reaction of Cyclanones with Perbenzoic Acid … kinetic and stoichiometric studies of the reaction of cyclanones with perbenzoic acid, limited data were ob- …
Number of citations: 35 pubs.acs.org

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